molecular formula C11H14N2O B1339073 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 57756-36-2

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B1339073
CAS No.: 57756-36-2
M. Wt: 190.24 g/mol
InChI Key: MXBURCRAYKPWBR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the following steps:

Comparison with Similar Compounds

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can be compared with other benzodiazepine derivatives such as:

What sets this compound apart is its specific acetyl group, which can influence its pharmacokinetic and pharmacodynamic properties .

Biological Activity

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (C11H14N2O) is a member of the benzodiazepine family, characterized by its fused bicyclic structure comprising a benzene ring and a diazepine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the realm of neuropharmacology.

Chemical Structure and Synthesis

The chemical structure of this compound features an acetyl group at the fourth position of the diazepine ring. The compound typically crystallizes in a tetragonal space group with a chair conformation of the seven-membered ring, which is crucial for its biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine as a starting material.
  • Palladium-Catalyzed Reactions : These methods have been explored to enhance yield and selectivity .

Biological Activity

This compound exhibits several biological activities that are relevant for pharmacological applications:

Pharmacological Properties

  • Anxiolytic Effects : Similar to other benzodiazepines, this compound may exhibit anxiolytic properties by modulating GABAergic neurotransmission.
  • Neurotransmitter Interactions : It interacts with various neurotransmitter systems which are crucial for its pharmacodynamics:
    • GABA receptors
    • Serotonin receptors
    • Dopamine pathways .

Case Studies and Research Findings

A study investigating the interaction of this compound with neurotransmitter systems revealed significant binding affinity to GABA_A receptors. This suggests potential use as an anxiolytic agent. Furthermore, the compound has been shown to inhibit enzymes such as phenylethanolamine N-methyltransferase and farnesyltransferase .

Comparative Analysis with Other Benzodiazepines

The following table compares this compound with other well-known benzodiazepines:

Compound NameStructure FeaturesUnique Aspects
DiazepamClassic benzodiazepineWell-established anxiolytic effects
LorazepamShorter half-lifeRapid onset of action
ClonazepamLonger duration of actionAnticonvulsant properties
4-Acetyl-2,3,4,5-tetrahydro...Acetyl group at position 4Potentially unique pharmacological profile

Properties

IUPAC Name

1-(1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(14)13-7-6-12-11-5-3-2-4-10(11)8-13/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBURCRAYKPWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465743
Record name 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57756-36-2
Record name 1-(1,2,3,5-Tetrahydro-4H-1,4-benzodiazepin-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57756-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)
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Q & A

Q1: What are the common applications of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine as a chemical intermediate?

A1: this compound serves as a crucial building block in synthesizing various pharmacologically active compounds. Some key applications include:

  • 5-HT2c receptor agonists: These agonists have shown potential in treating obesity. []
  • Dopamine D3 receptor ligands: These ligands play a role in modulating dopaminergic neurotransmission. []
  • Inhibitors of phenylethanolamine N-methyltransferase: This enzyme is involved in the biosynthesis of epinephrine, and its inhibitors have implications for cardiovascular diseases. []
  • Inhibitors of Farnesyl transferase: This enzyme is involved in post-translational modification of proteins, and its inhibitors have potential in cancer therapy. []

Q2: Can you describe the structural characteristics of this compound?

A2: this compound, as its name suggests, is a benzodiazepine derivative. Key structural features include:

  • Seven-membered ring: This ring adopts a chair conformation, with the C=O group oriented away from the benzene ring. []
  • Hydrogen bond interactions: The molecule exhibits both N—H⋯O and O—H⋯O hydrogen bonds in its crystal structure. []

Q3: How is this compound typically synthesized?

A3: A practical synthesis route for this compound involves a multi-step process:

  1. Formation of benzodiazepinedione: This is achieved by reacting isatoic anhydride with glycine or glycine ethyl ester hydrochloride at high temperatures. []
  2. Reduction: The benzodiazepinedione is then reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF), yielding 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. []
  3. Acylation: Finally, the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes monoacylation with acetic anhydride in the presence of triethylamine to produce the final compound. []

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